Olmesartan-d4 Medoxomil

Vue d'ensemble

Description

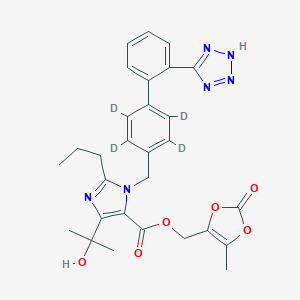

Olmesartan-d4 Medoxomil is a deuterium-labeled isotopologue of Olmesartan Medoxomil, a non-peptide angiotensin II receptor blocker (ARB) used to treat hypertension. The deuterated form (C₂₉H₂₀D₆N₆O₆, molecular weight 564.62) incorporates four deuterium atoms at specific positions, enhancing its stability for analytical applications such as mass spectrometry . Unlike its non-deuterated counterpart, this compound is primarily used as an internal standard in pharmacokinetic studies to quantify Olmesartan Medoxomil levels in biological matrices . The parent compound, Olmesartan Medoxomil, is a prodrug hydrolyzed to Olmesartan during absorption, selectively blocking the AT₁ receptor to inhibit vasoconstriction and aldosterone secretion .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Olmesartan-d4 Medoxomil involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the imidazole core, followed by the introduction of the various substituents through a series of reactions such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would require optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of industrial-grade equipment to ensure consistent quality and efficiency. Additionally, purification processes such as crystallization, distillation, and chromatography would be employed to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Olmesartan-d4 Medoxomil can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the functional groups involved.

Applications De Recherche Scientifique

Analytical Method Development

Olmesartan-d4 Medoxomil is widely utilized in the development and validation of analytical methods. Its deuterated nature allows for improved sensitivity and specificity in mass spectrometry analyses. This is particularly beneficial in distinguishing between olmesartan and its metabolites in biological samples.

- Use in LC-MS/MS : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods often incorporate olmesartan-d4 as an internal standard to enhance the accuracy of quantification of olmesartan in plasma and urine samples. The deuterated compound provides a unique mass signature that aids in the differentiation from endogenous substances.

Pharmacokinetic Studies

Olmesartan-d4 is instrumental in pharmacokinetic research, particularly in understanding the absorption, distribution, metabolism, and excretion (ADME) of olmesartan.

- Bioequivalence Studies : A study demonstrated the application of olmesartan-d4 in a bioequivalence study involving healthy volunteers. The results indicated that using olmesartan-d4 allowed for precise tracking of olmesartan levels over time, providing insights into its pharmacokinetic profile .

Quality Control (QC) Applications

In pharmaceutical manufacturing, olmesartan-d4 is employed for quality control purposes to ensure the consistency and reliability of olmesartan formulations.

- ANDA Submissions : The compound is suitable for use in Abbreviated New Drug Applications (ANDA), where it helps validate the quality and efficacy of generic formulations against branded products .

Clinical Research

Olmesartan-d4 has been utilized in clinical research to assess the pharmacodynamics of olmesartan.

- Case Study Example : In a clinical trial assessing the antihypertensive effects of olmesartan, researchers used olmesartan-d4 to monitor drug levels in participants over a 24-hour period. This study confirmed that olmesartan maintains effective blood pressure control throughout the dosing interval, which is critical for patient management .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Analytical Method Development | Used as an internal standard in LC-MS/MS for quantifying olmesartan levels | Enhances sensitivity and specificity |

| Pharmacokinetic Studies | Assists in understanding ADME profiles through bioequivalence studies | Provides detailed pharmacokinetic data |

| Quality Control | Ensures consistency and reliability in pharmaceutical formulations | Validates generic products for ANDA submissions |

| Clinical Research | Monitored drug levels during antihypertensive trials | Confirmed sustained blood pressure control |

Mécanisme D'action

The mechanism of action of Olmesartan-d4 Medoxomil involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in these interactions may include signal transduction, gene expression, and metabolic regulation.

Comparaison Avec Des Composés Similaires

Structural Analogs: Angiotensin II Receptor Blockers (ARBs)

Olmesartan Medoxomil is compared to other ARBs in terms of efficacy, pharmacokinetics, and safety:

Key Findings :

- Efficacy : Olmesartan Medoxomil demonstrates superior systolic blood pressure (SBP) reduction compared to losartan and valsartan at equivalent doses. For example, in a 16-week trial, Olmesartan Medoxomil (20 mg/day) reduced diastolic BP by 12.6 mmHg vs. 8.9 mmHg for losartan (50 mg/day) . Azilsartan Medoxomil, a newer ARB, shows marginally greater efficacy than Olmesartan Medoxomil in head-to-head trials .

- Tolerability : Olmesartan Medoxomil’s adverse event profile parallels placebo, with fewer cases of edema compared to calcium channel blockers (e.g., amlodipine) .

Deuterated Analogs

Olmesartan-d4 Medoxomil is compared to other deuterated ARBs used in analytical chemistry:

Key Insights :

- Synthetic Complexity : this compound’s synthesis involves deuterium labeling at the hydroxypropan-2-yl group, requiring precise control to avoid isotopic dilution .

- Analytical Utility : Its high purity (>95%) ensures minimal interference in quantifying Olmesartan Medoxomil in plasma, critical for bioavailability studies .

Impurity Profiles

Olmesartan Medoxomil’s synthesis generates impurities such as Olmesartan Acid (de-esterified form) and Trityl Olmesartan Medoxomil (intermediate with triphenylmethyl protection). These impurities are rigorously controlled (<0.1% per ICH guidelines) via optimized crystallization and chromatography .

Research and Clinical Implications

- Pharmacokinetic Advantages : Olmesartan Medoxomil’s 24-hour efficacy (trough-to-peak ratio >50%) allows once-daily dosing, improving patient compliance .

- Therapeutic Limitations : Unlike Azilsartan Medoxomil, Olmesartan Medoxomil lacks outcome data for cardiovascular risk reduction, limiting its use in high-risk patients .

Activité Biologique

Olmesartan-d4 medoxomil is a deuterated form of olmesartan medoxomil, an angiotensin II receptor blocker (ARB) primarily used for the treatment of hypertension. This article delves into its biological activity, pharmacodynamics, pharmacokinetics, and relevant case studies to provide a comprehensive understanding of its therapeutic potential and mechanisms.

Overview of this compound

Chemical Structure and Mechanism of Action

- This compound is a prodrug that is rapidly converted to olmesartan in the gastrointestinal tract. The deuteration enhances metabolic stability and may improve pharmacokinetic properties compared to its non-deuterated counterpart.

- The primary mechanism involves selective inhibition of the angiotensin II type 1 receptor (AT1R), which prevents the vasoconstrictive effects of angiotensin II, leading to decreased blood pressure and reduced cardiovascular strain .

Pharmacodynamics

Effects on Blood Pressure and Cardiovascular Health

- Clinical studies demonstrate that olmesartan medoxomil significantly lowers both systolic and diastolic blood pressure in hypertensive patients. In pooled analyses, it was found to be more effective than placebo, with significant reductions observed within two weeks of treatment .

- In patients with type 2 diabetes, olmesartan medoxomil not only lowers blood pressure but also reduces renal vascular resistance and oxidative stress, indicating protective renal effects .

Inflammatory Markers

- Research indicates that olmesartan medoxomil reduces levels of inflammatory markers such as high-sensitivity C-reactive protein (hsCRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), suggesting potential benefits in managing atherosclerosis and overall cardiovascular risk .

Pharmacokinetics

Absorption and Metabolism

- Upon oral administration, olmesartan medoxomil is rapidly absorbed and converted to olmesartan, achieving peak plasma concentrations between 1.4 to 2.8 hours after dosing. The bioavailability increases significantly from 4.5% to approximately 28.6% due to the prodrug formulation .

Elimination

- The drug exhibits a half-life ranging from 10 to 15 hours, allowing for once-daily dosing. Approximately 60% of the drug is excreted unchanged in feces, with renal elimination accounting for about 10-16% .

Case Studies and Clinical Trials

Efficacy in Hypertension Management

- A study involving hypertensive patients demonstrated that olmesartan medoxomil provided superior blood pressure control compared to other ARBs like losartan and valsartan. Patients treated with olmesartan achieved better outcomes in terms of sustained blood pressure reduction over 24 hours .

Combination Therapy Studies

- In trials assessing combination therapies, olmesartan medoxomil combined with hydrochlorothiazide showed enhanced efficacy compared to other combinations, highlighting its role as a valuable option in treatment-resistant hypertension cases .

Data Tables

| Parameter | Olmesartan Medoxomil | Losartan | Valsartan |

|---|---|---|---|

| Mechanism | AT1R antagonist | AT1R antagonist | AT1R antagonist |

| Bioavailability | 28.6% | ~33% | ~23% |

| Half-life (hours) | 10-15 | 2 (losartan) | 6 |

| Peak Plasma Concentration (mg/L) | 0.22 - 2.1 | ~0.5 | ~0.7 |

| Renal Excretion (%) | 10-16 | ~30 | ~30 |

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of Olmesartan-d4 Medoxomil in preclinical studies?

- Methodological Answer : Utilize reverse-phase liquid chromatography (RP-LC) with a C18 column and a mobile phase of acetonitrile/water (acidified with 0.1% orthophosphoric acid, pH 3.5). Validate the method per ICH guidelines, ensuring specificity for deuterated compounds. Compare retention times (e.g., ~5.4 min for olmesartan medoxomil) and peak purity against certified reference standards (CAS 144689-63-4 for non-deuterated form; TRC O549997 for deuterated) .

Q. What pharmacokinetic parameters of Olmesartan Medoxomil are critical for designing clinical pharmacology studies?

- Methodological Answer : Focus on AUC0-∞ and Cmax, which increase by ~60% in moderate hepatic impairment and triple in severe renal impairment (creatinine clearance <20 mL/min). Use population pharmacokinetic modeling to adjust dosing in specific populations, referencing FDA-prescribed parameters .

Q. What preclinical safety assessments are required for this compound?

- Methodological Answer : Conduct in vitro chromosome aberration assays (negative in vivo) and reproductive toxicity studies in rats/rabbits. Monitor offspring for renal pelvic dilatation and survival rates, as seen in late-pregnancy exposure models. Include genotoxicity testing per OECD guidelines .

Advanced Research Questions

Q. How can Quality by Design (QbD) principles optimize stability-indicating methods for this compound?

- Methodological Answer : Define critical analytical attributes (CAAs: peak area, retention time) and critical method parameters (CMPs: mobile phase ratio, flow rate). Use face-centered cubic design to optimize chromatographic conditions. Validate forced degradation studies (acid/alkali hydrolysis, oxidation) to ensure method robustness .

Q. What formulation strategies improve the bioavailability of Olmesartan Medoxomil, and how are they evaluated?

- Methodological Answer : Develop ethylcellulose-based nanosponges (particle size ~487 nm, PDI <0.4) to enhance solubility. Use nitrogen adsorption/desorption analysis to confirm pore volume (~0.149 cc/g) and surface area (~63.5 m²/g). Evaluate in vivo efficacy via systolic blood pressure (SBP) reduction in hypertensive rat models and cytotoxicity against A549 lung cancer cells .

Q. How should researchers address contradictory data in comparative efficacy studies between Olmesartan Medoxomil and other ARBs?

- Methodological Answer : Use ambulatory blood pressure monitoring (ABPM) over 24 hours to assess trough-to-peak ratios (60–80% for olmesartan). Apply mixed-effects models to adjust for covariates (e.g., age, renal function). Compare outcomes against ESH/ESC or JSH blood pressure goals, as done in olmesartan vs. candesartan trials .

Q. What analytical validations are required for dissolution testing of Olmesartan Medoxomil formulations?

- Methodological Answer : Follow USP Dissolution Test 4 (0.1 M HCl, Apparatus 2 at 50 rpm). Validate using HPLC with acetonitrile/phosphate buffer (pH 3.0) mobile phase. Ensure ≥75% drug release at 15 min. Quantify related substances (e.g., degradation products) using relative response factors (e.g., 0.65 for RRT ~0.7) .

Q. How can molecular docking studies elucidate Olmesartan’s mechanism of action at the AT1 receptor?

- Methodological Answer : Use AutoDock Vina (PyRx software) to dock olmesartan into angiotensin II type 1 (AT1) receptor models. Calculate binding affinity (IC50 ~66.2 µM) and compare with deuterated analogs. Validate docking results with in vitro receptor inhibition assays .

Propriétés

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N6O6/c1-5-8-23-30-25(29(3,4)38)24(27(36)39-16-22-17(2)40-28(37)41-22)35(23)15-18-11-13-19(14-12-18)20-9-6-7-10-21(20)26-31-33-34-32-26/h6-7,9-14,38H,5,8,15-16H2,1-4H3,(H,31,32,33,34)/i11D,12D,13D,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGKUQLKSCSZGY-WQKXEYJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2C(=O)OCC3=C(OC(=O)O3)C)C(C)(C)O)CCC)[2H])[2H])C4=CC=CC=C4C5=NNN=N5)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.